Sulfuric acid;tridecahydrate

CAS No.: 500194-42-3

Cat. No.: VC19077709

Molecular Formula: H28O17S

Molecular Weight: 332.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500194-42-3 |

|---|---|

| Molecular Formula | H28O17S |

| Molecular Weight | 332.28 g/mol |

| IUPAC Name | sulfuric acid;tridecahydrate |

| Standard InChI | InChI=1S/H2O4S.13H2O/c1-5(2,3)4;;;;;;;;;;;;;/h(H2,1,2,3,4);13*1H2 |

| Standard InChI Key | MSRGOHLAPSTHQS-UHFFFAOYSA-N |

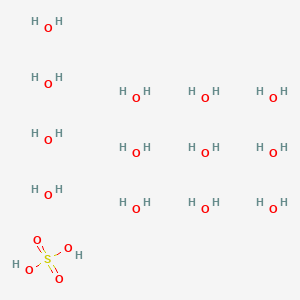

| Canonical SMILES | O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Sulfuric acid tridecahydrate is defined by the formula H₂SO₄·13H₂O, corresponding to a molecular weight of 332.26 g/mol (calculated from H₂SO₄: 98.079 g/mol + 13 H₂O: 234.18 g/mol) . The compound’s structure likely involves hydrogen-bonded networks between sulfuric acid molecules and water, though crystallographic data remain limited compared to other hydrates (e.g., the well-characterized octahydrate or decahydrate forms) .

Table 1: Comparative Hydration States of Sulfuric Acid Derivatives

| Hydrate Form | Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Monohydrate | H₂SO₄·H₂O | 116.09 | 7722-76-1 |

| Tridecahydrate | H₂SO₄·13H₂O | 332.26 | 500194-42-3 |

| Tetradecahydrate | H₂SO₄·14H₂O | 350.30 | 642485-93-6 |

Synthesis and Stability

Production Methods

The tridecahydrate can be synthesized through controlled hydration of concentrated sulfuric acid under low-temperature conditions. A typical protocol involves:

-

Gradual addition of H₂SO₄ to chilled water (<5°C) to prevent exothermic runaway .

-

Crystallization via slow evaporation in a desiccator, maintaining relative humidity >80% to stabilize the hydrate .

Thermodynamic Behavior

Key stability parameters inferred from analogous hydrates:

-

Dehydration Temperature: ~40–50°C (predicted loss of water molecules begins) .

-

Hygroscopicity: High affinity for atmospheric moisture, necessitating airtight storage .

Table 2: Thermal Properties of Selected Sulfuric Acid Hydrates

| Hydrate Form | Melting Point (°C) | Dehydration Onset (°C) |

|---|---|---|

| Tridecahydrate | Not reported | ~40–50 (estimated) |

| Octahydrate | 4.3 | 30 |

| Decahydrate | -20 | 25 |

Physicochemical Properties

Solubility and Reactivity

-

Water Solubility: Fully miscible, with dissolution releasing significant heat (ΔH ≈ -880 kJ/kg for H₂SO₄) .

-

Acidity: Retains strong acidic properties (pH <1 in aqueous solutions), though diluted compared to anhydrous H₂SO₄ .

-

Oxidative Capacity: Moderate oxidizer under elevated temperatures, capable of sulfonating organic substrates .

Spectroscopic Features

-

IR Spectroscopy: Expected peaks at 1050 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch from water) .

-

NMR: ¹H NMR in D₂O shows broad signals for hydrated protons (δ 4.5–5.5 ppm) .

Research Gaps and Future Directions

Current literature lacks experimental data on H₂SO₄·13H₂O’s crystallography and phase transitions. Priority research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume